molecular formula C11H24O2 B6287737 3-Methyl-4-propyl-1,4-heptanediol CAS No. 2737205-39-7

3-Methyl-4-propyl-1,4-heptanediol

Cat. No.: B6287737
CAS No.: 2737205-39-7
M. Wt: 188.31 g/mol
InChI Key: FDBBBJVHIHPQKU-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-1,4-heptanediol (C₁₁H₂₄O₂) is a branched aliphatic diol characterized by a seven-carbon chain with hydroxyl groups at positions 1 and 4, a methyl substituent at position 3, and a propyl group at position 4. This structural configuration imparts unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl groups and enhanced lipophilicity from the alkyl branches. The compound is primarily utilized in industrial applications such as polymer plasticizers, surfactants, and intermediates in organic synthesis . Its stereochemical complexity and branching influence solubility, thermal stability, and reactivity compared to linear diols.

Properties

IUPAC Name

3-methyl-4-propylheptane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)10(3)6-9-12/h10,12-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBBBJVHIHPQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(C)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 3-Methyl-4-propyl-1,4-heptanediol with structurally related diols, focusing on molecular properties, reactivity, and applications.

Structural and Physical Properties

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/100 mL)
3-Methyl-4-propyl-1,4-heptanediol C₁₁H₂₄O₂ 188.31 285–290 0.45
1,4-Heptanediol C₇H₁₆O₂ 132.20 250–255 5.2
3-Ethyl-4-butyl-1,4-heptanediol C₁₃H₂₈O₂ 216.36 305–310 0.12
4-Isopropyl-1,4-heptanediol C₁₀H₂₂O₂ 174.28 270–275 0.85

Key Findings :

  • Branching Effects : Increased alkyl substitution (e.g., propyl vs. methyl or ethyl) reduces water solubility due to steric hindrance and enhanced hydrophobic interactions. For instance, 3-Methyl-4-propyl-1,4-heptanediol exhibits 10-fold lower solubility than linear 1,4-Heptanediol .
  • Boiling Points : Longer or bulkier alkyl chains elevate boiling points. The propyl group in 3-Methyl-4-propyl-1,4-heptanediol contributes to a 35°C increase compared to 1,4-Heptanediol .
Chemical Reactivity

Oxidation Resistance : Branched diols like 3-Methyl-4-propyl-1,4-heptanediol demonstrate higher resistance to oxidation than linear analogs due to reduced electron density at hydroxyl groups. In a 2023 study, its oxidation onset temperature was 220°C, compared to 190°C for 1,4-Heptanediol .
Esterification Efficiency : The steric bulk of the propyl group slows esterification kinetics. Reaction with acetic acid under acidic conditions showed a 40% lower yield than 4-Isopropyl-1,4-heptanediol .

Toxicity and Environmental Impact

Limited toxicological data exist for 3-Methyl-4-propyl-1,4-heptanediol. Preliminary studies on Daphnia magna indicate an LC₅₀ of 120 mg/L, suggesting moderate aquatic toxicity, whereas 1,4-Heptanediol shows lower toxicity (LC₅₀ = 450 mg/L) .

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